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Compound of Interest

Compound Name: 2-Chloro-3,6-dimethylquinoxaline

Cat. No.: B11904091 Get Quote

An In-depth Technical Guide on 6-Chloro-2,3-dimethylquinoxaline

Disclaimer: Information regarding the specific isomer 2-Chloro-3,6-dimethylquinoxaline is

limited. This guide focuses on the closely related and more extensively documented isomer, 6-

Chloro-2,3-dimethylquinoxaline (CAS No. 17911-93-2), for which reliable data is available.

This technical guide provides a comprehensive overview of 6-chloro-2,3-dimethylquinoxaline,

targeting researchers, scientists, and professionals in drug development. The document details

its chemical properties, synthesis protocols, and known biological activities, presenting

quantitative data in structured tables and illustrating key pathways and workflows with

diagrams.

Chemical and Physical Properties
6-Chloro-2,3-dimethylquinoxaline is a solid, off-white to white compound at room temperature.

Its chemical structure features a quinoxaline core with two methyl groups at positions 2 and 3,

and a chlorine atom at position 6.
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Property Value Reference

CAS Number 17911-93-2 [1][2]

Molecular Formula C₁₀H₉ClN₂ [1]

Molecular Weight 192.65 g/mol [1]

Appearance Off-white to white solid [2]

Melting Point 89 to 93 °C [2]

Boiling Point 91 to 95 °C [2]

Water Solubility 9.4 µg/mL [1]

Synthesis Protocols
The synthesis of quinoxaline derivatives can be achieved through various methods. A common

and effective approach is the condensation of an appropriately substituted o-phenylenediamine

with an α-dicarbonyl compound.

General Synthesis of 6-Chloro-2,3-dimethylquinoxaline
A prevalent method for synthesizing 6-chloro-2,3-dimethylquinoxaline involves the

condensation of 4-chloro-1,2-phenylenediamine with diacetyl (2,3-butanedione).

Experimental Protocol:

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine in a

suitable solvent such as ethanol or acetic acid.

Addition of Reagent: To this solution, add an equimolar amount of diacetyl (2,3-butanedione)

dropwise while stirring.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently

heated under reflux for several hours to ensure the completion of the condensation reaction.

Work-up and Purification: After the reaction is complete, the solvent is removed under

reduced pressure. The resulting crude product can be purified by recrystallization from a
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suitable solvent (e.g., ethanol) to yield the pure 6-chloro-2,3-dimethylquinoxaline.

Below is a Graphviz diagram illustrating the general workflow for the synthesis of 6-chloro-2,3-

dimethylquinoxaline.
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General synthesis workflow for 6-Chloro-2,3-dimethylquinoxaline.

Spectroscopic Data
While specific spectra for 6-chloro-2,3-dimethylquinoxaline are not readily available in the

public domain, the following table outlines the expected characteristic spectroscopic data

based on the analysis of similar quinoxaline derivatives.
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Spectroscopic Data Expected Characteristics

¹H NMR

Signals corresponding to the aromatic protons

on the benzene ring, with splitting patterns

influenced by the chlorine substituent. Singlet

peaks for the two methyl groups at positions 2

and 3.

¹³C NMR

Resonances for the carbon atoms of the

quinoxaline core and the two methyl groups.

The carbon atom attached to the chlorine will

show a characteristic chemical shift.

IR Spectroscopy

Characteristic absorption bands for C=N

stretching of the pyrazine ring, C-H stretching of

the aromatic and methyl groups, and C-Cl

stretching.

Mass Spectrometry

A molecular ion peak corresponding to the

molecular weight of the compound (192.65

g/mol ), with a characteristic isotopic pattern due

to the presence of a chlorine atom.

Biological Activity and Applications in Drug
Development
Quinoxaline derivatives are a significant class of heterocyclic compounds with a broad

spectrum of biological activities, making them attractive scaffolds in drug discovery.

Antimicrobial and Antifungal Activity
Various substituted quinoxalines have demonstrated potent antibacterial and antifungal

properties. For instance, certain 2-substituted-6-chloroquinoxalines have shown good in vitro

antibacterial activity against different bacterial strains.[3] Additionally, derivatives like 2-Chloro-

3-hydrazinylquinoxaline have been investigated for their fungicidal effectiveness against

Candida species.[4]

Anticancer Activity
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Quinoxaline derivatives have been extensively studied for their potential as anticancer agents.

Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization,

which disrupts the microtubule network in cancer cells, leading to cell cycle arrest and

apoptosis.[5] Some derivatives also induce apoptosis through the mitochondrial pathway by

increasing intracellular reactive oxygen species (ROS) and disrupting the mitochondrial

membrane potential.[5] Furthermore, quinoxalines have been explored as inhibitors of specific

signaling pathways involved in cancer progression, such as the Apoptosis Signal-regulating

Kinase 1 (ASK1) pathway.[6]

The following Graphviz diagram illustrates a generalized signaling pathway for the anticancer

activity of certain quinoxaline derivatives.
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Generalized Anticancer Signaling Pathway of Quinoxaline Derivatives
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Anticancer mechanism of some quinoxaline derivatives.

Antiviral Activity
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Quinoxaline derivatives have also been identified as potential antiviral agents, with activity

against various respiratory pathogens.[7] Their mechanism of action in this context can involve

the inhibition of viral replication or interference with viral entry into host cells.

Conclusion
6-Chloro-2,3-dimethylquinoxaline, as a representative of the broader class of quinoxaline

derivatives, holds significant promise for applications in medicinal chemistry and drug

development. Its straightforward synthesis and the diverse biological activities associated with

its structural scaffold make it and related compounds valuable targets for further research and

development of new therapeutic agents. Future studies may focus on elucidating the specific

mechanisms of action of this and other substituted quinoxalines to optimize their therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11904091#cas-number-for-2-chloro-3-6-
dimethylquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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